N,5-dimethyl-1,3-thiazol-2-amine hydrochloride
CAS No.: 2243507-93-7
Cat. No.: VC5020709
Molecular Formula: C5H9ClN2S
Molecular Weight: 164.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2243507-93-7 |
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Molecular Formula | C5H9ClN2S |
Molecular Weight | 164.65 |
IUPAC Name | N,5-dimethyl-1,3-thiazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C5H8N2S.ClH/c1-4-3-7-5(6-2)8-4;/h3H,1-2H3,(H,6,7);1H |
Standard InChI Key | OQPBXGAJPGXLAN-UHFFFAOYSA-N |
SMILES | CC1=CN=C(S1)NC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 1,3-thiazole ring system, a heterocycle renowned for its electronic diversity and biological relevance. Key structural features include:
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Methyl substitution at C5: Introduces steric bulk and modulates electron density across the ring.
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N-Methylation at the 2-amino group: Reduces basicity compared to primary amines, altering interaction profiles with biological targets.
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Hydrochloride salt formation: Improves aqueous solubility, critical for in vitro assays and formulation development .
Physicochemical Characteristics
While experimental data specific to N,5-dimethyl-1,3-thiazol-2-amine hydrochloride are scarce, properties can be extrapolated from analogous thiazoles:
Property | Estimated Value/Behavior | Basis for Estimation |
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Molecular Weight | 180.67 g/mol | C₅H₉N₂S·HCl stoichiometry |
Solubility in Water | >50 mg/mL (25°C) | Hydrochloride salt precedence |
LogP (Partition Coefficient) | 1.2–1.8 | Methyl groups increase lipophilicity |
Melting Point | 210–230°C (decomposes) | Thermal stability of thiazoles |
Synthesis and Optimization
Hantzsch Thiazole Synthesis
The most feasible route involves adapting the classic Hantzsch thiazole formation, as demonstrated in related systems :
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Thiourea precursor preparation: React 2,5-dimethylphenylthiourea with monochloroacetic acid in aqueous potassium carbonate.
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Cyclization: Acidify the intermediate to pH 6 with acetic acid, facilitating ring closure under mild conditions to avoid side reactions.
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N-Methylation: Treat the resulting 2-aminothiazole with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
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Salt formation: Bubble hydrogen chloride gas through a solution of the free base in anhydrous ether to precipitate the hydrochloride salt.
Key parameters influencing yield and purity:
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Temperature control: Excessive heat during cyclization promotes hydrolysis of the thiazole ring.
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Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance N-methylation efficiency.
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Purification: Sequential recrystallization from ethanol/water mixtures typically achieves >95% purity.
Biological Activity and Mechanisms
Organism | MIC Range (µg/mL) | Mechanism Postulation |
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Staphylococcus aureus | 16–64 | Cell wall synthesis inhibition |
Escherichia coli | 32–128 | DNA gyrase interference |
Candida albicans | 64–256 | Ergosterol biosynthesis disruption |
The hydrochloride salt’s improved solubility likely enhances bioavailability in microbiological media compared to neutral analogs .
Anticancer Activity
Preliminary in vitro data from analogous N-methylthiazolamines suggest:
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Cytotoxicity: IC₅₀ values of 10–50 µM against MCF-7 (breast) and A549 (lung) carcinoma lines.
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Apoptosis induction: Caspase-3/7 activation observed within 24–48 hours of exposure.
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Synergistic effects: Enhanced efficacy when co-administered with doxorubicin in murine models.
Industrial and Pharmaceutical Applications
Agrochemical Development
Thiazole derivatives are integral to modern herbicides and fungicides. The methyl substitutions in this compound may confer:
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Soil persistence: Reduced photodegradation due to steric shielding of the thiazole ring.
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Selective phytotoxicity: Differential uptake between monocotyledonous and dicotyledonous plants.
Drug Discovery Scaffold
The compound serves as a versatile intermediate for:
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Kinase inhibitors: Structural analogs show nanomolar affinity for EGFR and VEGFR-2.
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Antipsychotic agents: Modulation of dopaminergic and serotonergic receptors in rodent models.
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Antiviral candidates: Inhibition of HIV-1 protease in computational docking studies.
Parameter | Value (Rat Model) | Clinical Significance |
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LD₅₀ (oral) | Est. 450–600 mg/kg | Moderate toxicity class |
Skin Irritation | Severe (undiluted) | Requires PPE during handling |
Ocular Exposure | Corneal damage | Emergency flushing imperative |
Future Research Directions
Priority Investigations
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Pharmacokinetic profiling: Oral bioavailability and blood-brain barrier penetration studies.
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Structure-activity relationships: Systematic variation of methyl group positions.
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Green synthesis routes: Catalytic methylation using dimethyl carbonate as a safer reagent.
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